Comparative Cytotoxicity: Paucinervin A vs. Co-Isolated Analogs in HeLa Cells
In a direct head-to-head comparison of four newly isolated paucinervin compounds (A-D) from Garcinia paucinervis, Paucinervin A exhibited a moderate inhibitory effect on HeLa cell growth, with an IC50 of 29.5 μM after 72 hours [1]. This potency is distinct from the other analogs in the series: it is 3.1-fold less potent than Paucinervin B (IC50 = 9.5 μM), 1.8-fold more potent than Paucinervin C (IC50 = 52.5 μM), and 3.2-fold more potent than Paucinervin D (IC50 = 95.6 μM) [1].
| Evidence Dimension | HeLa cell cytotoxicity (IC50, μM) |
|---|---|
| Target Compound Data | 29.5 |
| Comparator Or Baseline | Paucinervin B (9.5); Paucinervin C (52.5); Paucinervin D (95.6) |
| Quantified Difference | 3.1-fold less potent than B; 1.8-fold more potent than C; 3.2-fold more potent than D |
| Conditions | HeLa cells; MTT assay; 72 h exposure |
Why This Matters
This quantitative difference in cytotoxicity allows researchers to select the appropriate paucinervin analog for specific experimental dose-response requirements, where Paucinervin A provides a mid-range potency option within the series.
- [1] Gao XM, Yu T, Lai FSF, et al. Identification and evaluation of apoptotic compounds from Garcinia paucinervis. Bioorg Med Chem. 2010;18(14):4957-4964. View Source
